5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S743141
CAS No.
913983-21-8
M.F
C16H25IN2Si
M. Wt
400.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyri...

CAS Number

913983-21-8

Product Name

5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

(5-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

Molecular Formula

C16H25IN2Si

Molecular Weight

400.37 g/mol

InChI

InChI=1S/C16H25IN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3

InChI Key

VCPBNCQKRQSUFX-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)I

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)I

5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound characterized by its unique structural features, including a pyrrolo[2,3-b]pyridine core substituted with an iodine atom and a triisopropylsilyl group. Its molecular formula is C16H25IN2SiC_{16}H_{25}IN_{2}Si, and it has a molecular weight of 400.38 g/mol. The presence of the iodine atom enhances its reactivity, while the triisopropylsilyl group contributes to its stability and solubility in organic solvents. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique electronic properties and structural characteristics .

Due to the presence of the iodine substituent. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, facilitating the synthesis of derivatives.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, which are valuable for constructing complex organic molecules.
  • Dehalogenation: The compound can also be subjected to dehalogenation reactions under specific conditions, leading to the formation of new products .

The synthesis of 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes. A common method includes:

  • Preparation of the Pyrrole Intermediate: This involves the reaction of appropriate starting materials under controlled conditions.
  • Iodination: The introduction of the iodine atom can be achieved through electrophilic iodination methods.
  • Silylation: The triisopropylsilyl group is added using silylating agents under basic conditions.

For example, one synthetic route involves treating a precursor with n-butyllithium in diethyl ether at low temperatures followed by reaction with N-fluorobis(benzenesulfon)amide to achieve the desired compound .

5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine has several potential applications:

  • Medicinal Chemistry: Its derivatives may serve as lead compounds for drug development targeting various diseases, particularly cancer.
  • Material Science: The compound's unique properties make it suitable for applications in organic electronics and photonic devices.
  • Synthetic Chemistry: It can be utilized as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with proteins involved in cell signaling pathways, potentially influencing cellular behavior. Further research is needed to elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridineContains bromine instead of iodineMay exhibit different reactivity
5-Fluoro-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridineFluorine substitution alters electronic propertiesPotentially different biological activity
4-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridineIodine at a different positionVariations in reactivity and selectivity

These compounds illustrate the diversity within the pyrrolo[2,3-b]pyridine family while highlighting the unique properties conferred by specific substituents on biological activity and chemical reactivity.

Wikipedia

5-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine

Dates

Modify: 2023-08-15

Explore Compound Types